N-Benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at the 6-position of the adenine base, a deoxyribose sugar, and a xanthene moiety at the 5’-position. It is used in various scientific research applications due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using a xanthene derivative.
Benzoylation: The protected nucleoside is then subjected to benzoylation at the 6-position of the adenine base using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the xanthene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential interactions with DNA and RNA, which can provide insights into genetic regulation and expression.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxyadenosine: Lacks the xanthene moiety but shares the benzoyl group at the 6-position.
N6-Benzoyl-2’-deoxyadenosine hydrate: A hydrated form of the compound with similar properties.
N-(9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Contains a silicon-protected group.
Uniqueness
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the presence of the xanthene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential interactions with nucleic acids, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
78699-78-2 |
---|---|
Molecular Formula |
C36H29N5O5 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
N-[9-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O5/c42-27-19-31(41-22-39-32-33(37-21-38-34(32)41)40-35(43)23-11-3-1-4-12-23)46-30(27)20-44-36(24-13-5-2-6-14-24)25-15-7-9-17-28(25)45-29-18-10-8-16-26(29)36/h1-18,21-22,27,30-31,42H,19-20H2,(H,37,38,40,43)/t27-,30?,31+/m0/s1 |
InChI Key |
WXBSDUGZASBMQA-YDLIZLEUSA-N |
Isomeric SMILES |
C1[C@@H](C(O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.